6-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the indenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the chlorination of 7-hydroxy-2,3-dihydro-1H-inden-1-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions .
Another method involves the use of ultrasound irradiation to facilitate the reaction. This technique has been found to be efficient in terms of time and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloro-7-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indenones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: Similar structure but with the positions of the chlorine and hydroxyl groups reversed.
6-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups can lead to unique chemical properties and reactivity patterns .
Properties
IUPAC Name |
6-chloro-7-hydroxy-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRRCWJRLPEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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